molecular formula C7H7Br2N B189580 2,5-Dibromo-3,6-dimethylpyridine CAS No. 38749-93-8

2,5-Dibromo-3,6-dimethylpyridine

Cat. No. B189580
CAS RN: 38749-93-8
M. Wt: 264.94 g/mol
InChI Key: IMCRHWXLCJFQPA-UHFFFAOYSA-N
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Description

“2,5-Dibromo-3,6-dimethylpyridine” is a pyridine derivative . It has a molecular weight of 264.95 . The IUPAC name for this compound is 2,5-dibromo-3,6-dimethylpyridine .


Molecular Structure Analysis

The InChI code for “2,5-Dibromo-3,6-dimethylpyridine” is 1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2,5-Dibromo-3,6-dimethylpyridine” are not available, it’s important to note that pyridine derivatives are often used in various chemical reactions due to their unique properties .


Physical And Chemical Properties Analysis

“2,5-Dibromo-3,6-dimethylpyridine” has a molecular weight of 264.95 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

  • Structural Characterization : The compounds 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine, closely related to 2,5-Dibromo-3,6-dimethylpyridine, exhibit aromatic face-to-face pi-stacking in the solid state, with unique molecular orientations and crystal structures (Pugh, 2006).

  • Forensic Applications : A Suzuki-Miyaura approach has been developed for synthesizing 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines, including derivatives of 2,5-Dibromo-3,6-dimethylpyridine, which are of high forensic importance (Błachut et al., 2006).

  • Crystal Structure Analysis : The crystal structure of compounds related to 2,5-Dibromo-3,6-dimethylpyridine, such as [3,5-dibromo-2-amino-4,6-dimethylpyridinium] 2 CuCl 4 , provides insights into nonclassical noncovalent interactions controlling structure formation (AlDamen & Haddad, 2011).

  • Microwave-Assisted Synthesis : Research has explored the synthesis of pyridine 2,6-dicarboxylic acid using microwave irradiation, starting from 2,6-dimethylpyridine, which is structurally similar to 2,5-Dibromo-3,6-dimethylpyridine (Zhang et al., 2010).

  • Pharmaceutical Properties : The synthesis of 2,4,6-triarylpyridines, structurally related to 2,5-Dibromo-3,6-dimethylpyridine, highlights their broad spectrum of biological and pharmaceutical properties, including use in supramolecular chemistry and potential applications in photodynamic cancer therapy (Maleki, 2015).

  • Supramolecular Interactions : The crystal structure of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) provides insights into noncovalent supramolecular interactions, which are crucial in understanding the properties and applications of compounds like 2,5-Dibromo-3,6-dimethylpyridine (Al-Far & Ali, 2007).

  • Thermodynamic Properties : Studies on aqueous mixtures of 2,5-dimethylpyridine near the critical demixing point provide valuable data on thermodynamic properties relevant to compounds like 2,5-Dibromo-3,6-dimethylpyridine (Bassiloua et al., 1995).

  • Acid Surface Characterization : Adsorption studies of 2,6-dimethylpyridine on various surfaces offer insights into the interactions of similar compounds, like 2,5-Dibromo-3,6-dimethylpyridine, with different types of Lewis and Bronsted acid sites (Corma et al., 1984).

Future Directions

“2,5-Dibromo-3,6-dimethylpyridine” is a pyridine derivative and can be used as an intermediate in pharmaceuticals . Therefore, its future directions could involve further exploration of its potential applications in pharmaceutical synthesis.

properties

IUPAC Name

2,5-dibromo-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCRHWXLCJFQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355769
Record name 2,5-dibromo-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,6-dimethylpyridine

CAS RN

38749-93-8
Record name 2,5-Dibromo-3,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dibromo-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Yao, JJS Lamba, JM Tour - Journal of the American Chemical …, 1998 - ACS Publications
Synthetic routes to planar polypyridines are described. Two pyridine monomers for the step growth polymerization are prepared starting from 2,5-lutidine via 2,5-dibromopyridine-3,6-…
Number of citations: 47 pubs.acs.org
S Benz, S Nötzli, JS Siegel, D Eberli… - Journal of medicinal …, 2013 - ACS Publications
In tissue engineering, survival of larger constructs remains challenging due to limited supply of oxygen caused by a lack of early vascularization. Controlled release of oxygen from small …
Number of citations: 80 pubs.acs.org
O Zelina - 2020 - dspace.cuni.cz
Azafluorene derivates are naturally occurring compounds that possess multiple types of biological activity with the potential of being used as pharmaceuticals. Azaindenofluorenes are …
Number of citations: 0 dspace.cuni.cz

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